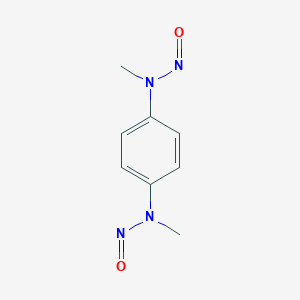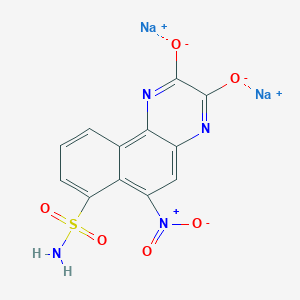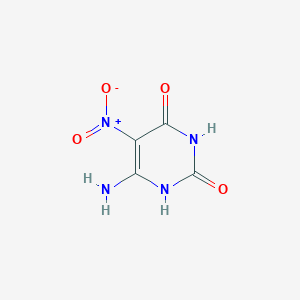
Chlorhydrate de N-Désméthyl Tamoxifène
Vue d'ensemble
Description
A metabolite of the anti-cancer drug Tamoxifen.
Applications De Recherche Scientifique
Modulateur sélectif des récepteurs aux œstrogènes (SERM)
Le chlorhydrate de N-Désméthyl Tamoxifène est un métabolite du Tamoxifène, qui est un modulateur sélectif des récepteurs aux œstrogènes (SERM). Il est utilisé dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes (ER) . Le Tamoxifène est largement métabolisé par le système enzymatique du cytochrome P450 en 4-hydroxy tamoxifène (4HT) et en N-Désméthyl-tamoxifène (NDT), suivi d'un métabolisme secondaire en 4-hydroxy-N-Désméthyl-tamoxifène (endoxifène) .
Activité anti-œstrogène
L'endoxifène, un métabolite du this compound, est un anti-œstrogène puissant qui cible le récepteur aux œstrogènes α pour la dégradation dans les cellules cancéreuses du sein . Il bloque l'activité transcriptionnelle de ERα et inhibe la prolifération des cellules cancéreuses du sein induite par les œstrogènes .
Métabolisme du Tamoxifène
Dans le foie, le Tamoxifène est oxydé en this compound par les isoenzymes du cytochrome P450 . Ce processus est crucial pour la formation de métabolites actifs du Tamoxifène .
Interactions médicamenteuses
Les inhibiteurs sélectifs du recaptage de la sérotonine (ISRS), souvent prescrits pour soulager les bouffées de chaleur associées au tamoxifène, peuvent inhiber les enzymes du cytochrome P450, affectant le métabolisme du Tamoxifène en this compound . Cette interaction peut diminuer la concentration plasmatique de l'endoxifène, un métabolite actif du tamoxifène .
Influence génétique sur l'efficacité du médicament
Le génotype CYP2D6 et les interactions médicamenteuses doivent être pris en compte chez les femmes traitées par le tamoxifène . <a data-citationid="74efd37a-05c7-5722-b5d9-4dc9d646d7eb-35-group" h="ID=SERP,5015.1" href="https://
Mécanisme D'action
Target of Action
N-Desmethyl Tamoxifen Hydrochloride, also known as N-Desmethyltamoxifen hydrochloride, is a major metabolite of tamoxifen . Tamoxifen is a selective estrogen receptor modulator (SERM) and its primary targets are estrogen receptors . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .
Mode of Action
N-Desmethyltamoxifen hydrochloride acts as a protein kinase C (PKC) inhibitor . It is ten times more potent as a PKC inhibitor than Tamoxifen . It competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells .
Biochemical Pathways
The compound affects the estrogen receptor-dependent growth inhibitory effect of antiestrogens by activating antiproliferative Transforming Growth Factor beta (TGFβ) signal transduction pathways . It also regulates ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .
Pharmacokinetics
N-Desmethyltamoxifen is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body . The pharmacokinetics of tamoxifen and its metabolites are complex and can be influenced by factors such as CYP2D6 genotyping .
Result of Action
The result of N-Desmethyltamoxifen hydrochloride’s action is the inhibition of aromatase activity . This leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth of hormone-dependent cancer cells .
Action Environment
The action, efficacy, and stability of N-Desmethyltamoxifen hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, such as curcumin, can affect the pharmacokinetics of tamoxifen and its metabolites, potentially influencing the clinical effects of tamoxifen in patients with breast cancer .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Desmethyl Tamoxifen Hydrochloride is a ten-fold more potent protein kinase C (PKC) inhibitor than Tamoxifen . It is also a potent regulator of ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .
Cellular Effects
N-Desmethyl Tamoxifen Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the estrogen receptor, having an affinity for the estrogen receptor of 2.4% relative to estradiol . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of N-Desmethyl Tamoxifen Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in several signal transduction pathways .
Temporal Effects in Laboratory Settings
It is known that the compound is metabolized into endoxifen, which is considered the major active form of tamoxifen in the body .
Metabolic Pathways
N-Desmethyl Tamoxifen Hydrochloride is involved in the metabolic pathway of tamoxifen, a selective estrogen receptor modulator (SERM) . It is a major metabolite of tamoxifen and is further metabolized into endoxifen .
Propriétés
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHJWZEYLTNJW-BJFQDICYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15917-65-4 | |
| Record name | NSC372964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Desmethyltamoxifen HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)







